- Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole, Dalton Transactions, 2022, 51(43), 16668-16680
Cas no 4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
1-Methoxy-4-(1E)-1-propen-1-ylbenzene은 향료 및 의약품 합성에서 중요한 역할을 하는 유기 화합물입니다. 이 화합물은 메톡시기와 프로페닐기가 결합된 방향족 구조를 가지며, 특유의 향기 특성으로 식품 및 화장품 산업에서 널리 활용됩니다. 높은 순도와 안정성을 바탕으로 정밀한 화학 반응에 적합하며, 특히 이성질체 선택성이 우수하여 표적 물질 합성에 효율적입니다. 또한, 열안정성이 뛰어나 고온 공정에서도 분해되지 않아 다양한 산업 응용이 가능합니다.
4180-23-8 structure
Product Name:1-Methoxy-4-(1E)-1-propen-1-ylbenzene
CAS 번호:4180-23-8
MF:C10H12O
메가와트:148.201683044434
MDL:MFCD00009284
CID:44816
PubChem ID:637563
Update Time:2025-07-23
1-Methoxy-4-(1E)-1-propen-1-ylbenzene 화학적 및 물리적 성질
이름 및 식별자
-
- Anethole, trans-
- Anethol Natural
- Anethole
- trans-Anethole
- (E)-1-Methoxy-4(1-propenyl)benzene
- (E)-Anethol
- (E)-Anethole
- (E)-Anetole
- Anethole (AS)
- Anethole (E)
- E-trans-Anethole
- trans-Anethol
- trans-p-Methoxypropenylbenzene
- trans-p-Propenylanisole
- p-Propenylanisole
- 1-Methoxy-4-propenylbenzene
- 1-Methoxy-4-((E)-propenyl)-benzene
- 4-Propenylanisole
- (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene
- Anise camphor
- cis-Anethol
- Isoestragole
- Anethol
- p-Anethole
- Oil of aniseed
- Aniskampfer
- Monasirup
- (E)-p-Propenylanisole
- p-1-Propenylanisole
- (E)-1-(4-Methoxyphenyl)propene
- Nauli gum
- trans-p-Anethole
- trans-4-(1-Propenyl)anisole
- 1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene
- (E)-1-Methoxy-4-(1-propenyl)benzene
- t
- 1-Methoxy-4-(1E)-1-propen-1-ylbenzene
-
- MDL: MFCD00009284
- 인치: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
- InChIKey: RUVINXPYWBROJD-ARJAWSKDSA-N
- 미소: COC1C=CC(/C=C\C)=CC=1
- BRN: 774229
계산된 속성
- 정밀분자량: 148.08886
- 동위원소 질량: 148.088815002 g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 2
- 복잡도: 121
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 분자량: 148.20
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 3.3
- 토폴로지 분자 극성 표면적: 9.2
실험적 성질
- 색과 성상: 그것은 20 ~ 21 ℃ 에서 결정을 나타내고 23 ℃ 이상에서 액체를 띤다.
- 밀도: 0.988 g/mL at 25 °C(lit.)
- 융해점: 20-21 °C (lit.)
- 비등점: 234-237 °C(lit.)
- 플래시 포인트: ?? ?:195.8°F
?? ?:91°C - 굴절률: n20/D 1.561(lit.)
- PH값: 7 (H2O)
- 용해도: Soluble in benzene, ethyl acetate, acetone, carbon disulfide.
- 수용성: 거의 녹지 않다
- PSA: 9.23
- LogP: 2.72830
- 냄새: ANISE OIL ODOR
- 굴절률: 1.559-1.562
- 용해성: 그것은 에틸에테르와 염소모조품과 혼용할 수 있다.본 제품 1ml는 에탄올, 벤젠, 에틸산에스테르, 아세톤, 이황화탄소, 석유에테르 2ml에 용해되며 물에 거의 용해되지 않습니다.
- 증기압: 0.07 mmHg
- 머크: 643
- 민감성: Light Sensitive
- FEMA: 2086
1-Methoxy-4-(1E)-1-propen-1-ylbenzene 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088667-1000g |
(E)-1-Methoxy-4-(prop-1-en-1-yl)benzene |
4180-23-8 | 97% | 1000g |
$154.50 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S3990-25mg |
Trans-Anethole |
4180-23-8 | 99.96% | 25mg |
¥794.81 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A119294-1ml |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ,,≥99.5% (GC) | 1ml |
¥99.90 | 2023-09-04 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0763-100g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ≥99% | 100g |
¥160元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0763-25g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ≥99% | 25g |
¥55元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0763-500g |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene |
4180-23-8 | ≥99% | 500g |
¥350元 | 2023-09-15 | |
| Chemenu | CM252858-500g |
(E)-1-Methoxy-4-(prop-1-en-1-yl)benzene |
4180-23-8 | 95+% | 500g |
$102 | 2021-06-16 | |
| Chemenu | CM252858-1000g |
(E)-1-Methoxy-4-(prop-1-en-1-yl)benzene |
4180-23-8 | 95+% | 1000g |
$153 | 2021-06-16 | |
| DC Chemicals | DC20040-100 mg |
Trans-Anethole ((E)\u200b-Anethole) |
4180-23-8 | >98% | 100mg |
$50.0 | 2022-02-28 | |
| DC Chemicals | DC20040-250 mg |
Trans-Anethole ((E)\u200b-Anethole) |
4180-23-8 | >98% | 250mg |
$100.0 | 2022-02-28 |
1-Methoxy-4-(1E)-1-propen-1-ylbenzene 합성 방법
합성 방법 1
반응 조건
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
참조
합성 방법 2
반응 조건
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
1.21 h, 353K
참조
- Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?, Molecular Catalysis, 2022, 533, 112768
합성 방법 3
합성 방법 4
반응 조건
1.1R:H2O2, C:FeCl3 •6H2O, S:DMSO, 12 h, 120°C
참조
- Regioselective Synthetic Approach to Higher Alkenes from Lower Alkenes with Sulfoxides in the Fe3+/H2O2 System via Direct Alkylation or Arylation of the Csp2-H Bond on the C=C Bond of Alkenes, Journal of Organic Chemistry, 2022, 87(11), 7022-7032
합성 방법 5
반응 조건
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
1.216 h, 80°C
1.3R:O2
참조
- Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes, Organometallics, 2022, 41(4), 486-496
합성 방법 6
반응 조건
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
1.2R:C5H5N, rt
참조
- An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis, Journal of the American Chemical Society, 2021, 143(12), 4824-4836
합성 방법 7
합성 방법 8
반응 조건
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
1.2R:O2
참조
- Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism, Journal of the American Chemical Society, 2021, 143(8), 3070-3074
합성 방법 9
반응 조건
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
참조
- A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids, Chemical Science, 2021, 12(19), 6684-6690
합성 방법 10
반응 조건
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
참조
- A platform for alkene carbofunctionalization with diverse nucleophiles, ChemRxiv, 2021, From ChemRxiv, 1-9
합성 방법 11
합성 방법 12
반응 조건
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
참조
- B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes, Chemistry - A European Journal, 2022, 28(63), e202202454
합성 방법 13
반응 조건
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
1.2S:THF, 24 h, 60°C
참조
- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes, ACS Catalysis, 2022, 12(17), 10818-10825
합성 방법 14
반응 조건
1.1C:12289-94-0, 21 h, 150°C
참조
- Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes, Nature Communications, 2022, 13(1), 2831
합성 방법 15
반응 조건
1.1R:t-BuOK, C:Bu4N+ •Br-, S:DMF, 0-5°C; 0.5 h, rt; 4 h, 90-95°C
1.2R:H2O
1.2R:H2O
참조
- Synthesis, antiepileptic effects, and structure-activity relationships of α-asarone derivatives: In vitro and in vivo neuroprotective effect of selected derivatives, Bioorganic Chemistry, 2021, 115, 105179
합성 방법 16
합성 방법 17
반응 조건
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
참조
- In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3, ACS Catalysis, 2022, 12(9), 5388-5396
합성 방법 18
반응 조건
1.1R:NaBH4, S:MeOH, 0°C; 10 min, 0°C; 2 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
1.2R:Et3N, C:4-DMAP, S:CH2Cl2, 0°C; overnight, rt
2.1R:Bu4N+ •-PF6, C:423729-12-8, S:MeCN, 12 h, rt
참조
- Electro-mediated PhotoRedox Catalysis for Selective C(sp3)-O Cleavages of Phosphinated Alcohols to Carbanions, Angewandte Chemie, 2021, 60(38), 20817-20825
합성 방법 19
반응 조건
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
참조
- Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst, ACS Catalysis, 2021, 11(11), 6741-6749
합성 방법 20
반응 조건
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
1.2R:O2
참조
- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle, Chemistry - A European Journal, 2021, 27(19), 5972-5977
합성 방법 21
반응 조건
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
참조
- Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups, Organometallics, 2021, 40(3), 427-441
합성 방법 22
반응 조건
1.1R:BuLi, R:LiBr, S:THF, S:Me(CH2)4Me, 5 h, -78°C; -78°C → rt; 40 min, rt; rt → -78°C
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
1.2R:BuLi, S:Me(CH2)4Me, 5 min, -78°C; -78°C → rt; 45 min, rt; rt → -78°C
1.3S:MeOH, 10 min, -78°C; -78°C → rt; 30 h, rt
참조
- Mechanistic Studies on Photoinduced Catalytic Olefin Migration Reactions at the Pd(II) Centers of a Porous Crystal, Metal-Macrocycle Framework, Chemistry - An Asian Journal, 2021, 16(3), 202-206
합성 방법 23
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Raw materials
- Estragole
- Diphenylphosphinic chloride
- Ethyltriphenylphosphonium bromide
- Ethyl phenyl sulfone
- Benzenemethanol, 4-methoxy-α-methyl-, 1-(4-nitrobenzoate)
- p-Methoxystyrene
- p-Methoxybenzaldehyde
- Dimethyl sulfoxide
- 4'-Methoxypropiophenone
- 2-chloro-1-(4-methoxyphenyl)propan-1-one
- rac-1-(4’-Methoxyphenyl)propanol
- 1-Methoxy-4-(1-propyn-1-yl)benzene
1-Methoxy-4-(1E)-1-propen-1-ylbenzene Preparation Products
1-Methoxy-4-(1E)-1-propen-1-ylbenzene 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:4180-23-8)Trans-Anethole
주문 번호:LE6576;LE18785
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:49
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:4180-23-8)trans-Anethole
주문 번호:sfd7129
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com
1-Methoxy-4-(1E)-1-propen-1-ylbenzene 관련 문헌
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
4180-23-8 (1-Methoxy-4-(1E)-1-propen-1-ylbenzene) 관련 제품
- 25679-28-1(Cis-Anethole)
- 4705-34-4(4,4'-Dimethoxystilbene (~90%))
- 18951-44-5(4-[(E)-2-(4-methoxyphenyl)ethenyl]phenol)
- 15638-14-9(4,4'-Dimethoxystilbene)
- 54842-61-4(Benzene, 1,4-bis[(1E)-2-(4-methoxyphenyl)ethenyl]-)
- 85681-56-7(Benzene, 1-methoxy-4-(1-propenyl)-, oxidized)
- 72078-54-7(Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-)
- 1694-19-5(trans-4-Methoxystilbene)
- 25086-72-0(Polyanethole)
- 1657-53-0(Benzene, 1-methoxy-4-[(1Z)-2-phenylethenyl]-)